molecular formula C9H7F3O2S B14026774 4-(Methylthio)-2-(trifluoromethyl)benzoic acid

4-(Methylthio)-2-(trifluoromethyl)benzoic acid

Katalognummer: B14026774
Molekulargewicht: 236.21 g/mol
InChI-Schlüssel: MCJDRFABJHFDNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylthio)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzoic acid core

Vorbereitungsmethoden

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions using reagents such as trifluoromethyl iodide and a suitable radical initiator. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-(Methylthio)-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)-2-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 4-(Methylthio)-2-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methylthio group can modulate its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

4-(Methylthio)-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzoic acid: Lacks the methylthio group, which can affect its reactivity and applications.

    4-(Methylthio)benzoic acid: Lacks the trifluoromethyl group, which can influence its binding affinity and stability.

    2-(Trifluoromethyl)benzoic acid: The position of the trifluoromethyl group can affect the compound’s chemical properties and reactivity.

Eigenschaften

Molekularformel

C9H7F3O2S

Molekulargewicht

236.21 g/mol

IUPAC-Name

4-methylsulfanyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H7F3O2S/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

MCJDRFABJHFDNU-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=C(C=C1)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.